molecular formula C8H11N3O2 B8417081 4,5-Diamino-2-methoxybenzamide

4,5-Diamino-2-methoxybenzamide

Cat. No.: B8417081
M. Wt: 181.19 g/mol
InChI Key: UDFBWEKVGOZUDG-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol (calculated from InChI string in ). Key properties include:

  • Melting Point: 181–183 °C
  • Predicted Boiling Point: 361.9 ± 42.0 °C
  • Density: 1.325 ± 0.06 g/cm³
  • pKa: 16.67 ± 0.50 (indicating weak basicity)
  • Polar Surface Area (PSA): 93.61 Ų (suggesting moderate hydrogen-bonding capacity).

The compound’s structure is defined by the SMILES string COC1=CC(=C(C=C1C(=O)N)N)N, highlighting the methoxy and dual amino substituents.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4,5-diamino-2-methoxybenzamide

InChI

InChI=1S/C8H11N3O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H2,11,12)

InChI Key

UDFBWEKVGOZUDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5-Diamino-2-methoxybenzamide with structurally related benzamide derivatives, based on data from and inferred chemical properties:

Compound Name CAS No. Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound N/A C₈H₁₁N₃O₂ 2-OCH₃, 4-NH₂, 5-NH₂ 181–183 181.20 Reference compound
5-Amino-2-methoxybenzamide 22961-58-6 C₈H₁₀N₂O₂ 2-OCH₃, 5-NH₂ Not reported 166.18 Lacks 4-NH₂; reduced hydrogen bonding
4-Amino-2-methoxybenzamide 75955-30-5 C₈H₁₀N₂O₂ 2-OCH₃, 4-NH₂ Not reported 166.18 Lacks 5-NH₂; lower polarity
5-Amino-2-phenoxybenzamide 117821-54-2 C₁₃H₁₂N₂O₂ 2-OPh, 5-NH₂ Not reported 228.25 Phenoxy group increases steric bulk
5-Amino-2-(4-aminophenoxy)benzamide 51295-16-0 C₁₃H₁₃N₃O₂ 2-(4-NH₂PhO), 5-NH₂ Not reported 243.26 Additional aromatic amine enhances solubility

Key Structural and Functional Insights:

Methoxy vs. Phenoxy Substituents: Replacing the methoxy group with phenoxy (as in 117821-54-2) introduces steric hindrance, which may reduce solubility in polar solvents.

Preparation Methods

Starting from 2-Chlorobenzoic Acid

A foundational route involves 2-chlorobenzoic acid as the precursor. Nitration of this compound under controlled conditions introduces nitro groups at positions 4 and 5. In a representative protocol, 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid and treated with fuming nitric acid at temperatures below 0°C to yield 2-chloro-4,5-dinitrobenzoic acid. The chlorine atom at position 2 is subsequently replaced via nucleophilic substitution using sodium methoxide in methanol, producing 2-methoxy-4,5-dinitrobenzoic acid.

Reaction Conditions:

  • Nitration: HNO₃ (fuming), H₂SO₄, −5°C to 0°C, 2–4 hours.

  • Methoxylation: NaOCH₃, methanol, 80–100°C, 2–4 hours.

This intermediate is then converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) and condensed with aqueous ammonia to form 2-methoxy-4,5-dinitrobenzamide. Final reduction of the nitro groups via catalytic hydrogenation (Pd/C, H₂, 2–3 bar) yields the target compound.

Nitration of 2-Methoxybenzamide Derivatives

An alternative strategy begins with 2-methoxybenzamide, which undergoes sequential nitration. However, the electron-donating methoxy group directs nitration to positions 4 and 6, making this route less favorable for achieving the 4,5-dinitro intermediate. To circumvent this limitation, protective group strategies or tailored nitrating agents (e.g., mixed HNO₃/H₂SO₄ at elevated temperatures) have been explored, though yields remain suboptimal compared to chloro-substituted precursors.

Hydrogenation of Nitro Precursors

Catalytic Hydrogenation

Catalytic hydrogenation is the most efficient method for reducing nitro groups to amines in 2-methoxy-4,5-dinitrobenzamide. Palladium on carbon (Pd/C, 10% w/w) under 2–3 bar H₂ pressure in toluene or ethanol achieves full reduction to 4,5-diamino-2-methoxybenzamide within 30–60 minutes. Critical parameters include:

  • Catalyst Loading: 5–10% Pd/C relative to substrate.

  • Temperature: 60–80°C to enhance reaction kinetics.

  • Solvent: Toluene or ethyl acetate for improved solubility.

Yield Optimization:

  • Magnesium Sulfate Addition: Absorbs water, preventing catalyst deactivation.

  • Inert Atmosphere: Post-hydrogenation steps conducted under nitrogen to prevent oxidation of amines.

Chemical Reduction Alternatives

While catalytic hydrogenation dominates industrial processes, chemical reductants like iron/hydrochloric acid or sodium hydrosulfite (Na₂S₂O₄) offer alternatives for small-scale syntheses. For example, Na₂S₂O₄ in aqueous ethanol reduces nitro groups at 70°C, though this method requires careful pH control (pH 3–4) to minimize side reactions.

Acyl Chloride Intermediate Methods

Synthesis via Acyl Chlorides

Conversion of 2-methoxy-4,5-dinitrobenzoic acid to its acyl chloride is a pivotal step. Thionyl chloride (SOCl₂) refluxed with the acid for 3 hours produces 2-methoxy-4,5-dinitrobenzoyl chloride, which is then reacted with ammonia gas in dry tetrahydrofuran (THF) to form the benzamide.

Key Data:

StepReagents/ConditionsYield (%)
Acyl Chloride FormationSOCl₂, reflux, 3 h92
AmidationNH₃ (g), THF, 0–5°C, 2 h85

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 (Chlorobenzoic Acid): Higher overall yields (68–75%) but requires handling corrosive nitrating agents.

  • Route 2 (Direct Nitration): Lower yields (40–50%) due to regioselectivity challenges.

  • Hydrogenation vs. Chemical Reduction: Catalytic hydrogenation achieves >95% conversion, whereas chemical methods plateau at 80–85%.

Industrial Feasibility

Large-scale production favors the chlorobenzoic acid route due to established infrastructure for nitration and hydrogenation. In contrast, academic settings may prioritize acyl chloride methods for modularity .

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